molecular formula C11H12INO2 B8343036 5-Amino-6-iodo-2,2-dimethyl-chroman-4-one

5-Amino-6-iodo-2,2-dimethyl-chroman-4-one

Cat. No. B8343036
M. Wt: 317.12 g/mol
InChI Key: XCWNDXYOZVDSET-UHFFFAOYSA-N
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Patent
US07598403B2

Procedure details

To a 100 mL round bottom flask equipped with a magnetic stir bar was added 6 (234 mg, 1.23 mmol), benzyltriethylammonium dichloroiodate (11, 480 mg, 1.23 mmol), sodium bicarbonate (113 mg, 1.35 mmol), CH2Cl2 (5 mL) and reagent grade methanol (2 mL). The flask was equipped with a water condenser, and the mixture was heated to 40° C. with stirring until all of compound 6 was consumed, as determined by TLC analysis. CH2Cl2 (10 mL) and 10% aqueous sodium bisulfite (10 ml) were added, the organic phase was washed with brine (1×10 mL), dried over MgSO4, filtered, concentrated and dried under high vacuum. The dry, crude product was passed through a silica gel column using straight CH2Cl2 (Rf=0.5) as eluent. The reaction provided 171 mg (44%) of 7 as a yellow solid. 1H NMR (300 MHZ, CDCl3): δ 7.58 (d, J=9 Hz, 1H), 6.00 (d, J=9 Hz, 1H), 2.67 (s, 2H), 1.40 (s, 6H). 13C NMR (75.5 MHZ, CDCl3): δ 193.9, 161.3, 149.6, 145.4, 106.9, 105.8, 78.2, 73.6, 48.8, 26.5. HRMS (EI+): calculated for C11H12INO2 [M+] m/z 316.9913, found 316.9906.
Name
Quantity
234 mg
Type
reactant
Reaction Step One
Name
benzyltriethylammonium dichloroiodate
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
44%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:14])[CH2:5][C:6]([CH3:13])([CH3:12])[O:7]2.[I:15](Cl)(=O)=O.I(Cl)(=O)=O.C([N+](CC)(CC)CC)C1C=CC=CC=1.C(=O)(O)[O-].[Na+].C(Cl)Cl>CO>[NH2:1][C:2]1[C:11]([I:15])=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:14])[CH2:5][C:6]([CH3:12])([CH3:13])[O:7]2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
234 mg
Type
reactant
Smiles
NC1=C2C(CC(OC2=CC=C1)(C)C)=O
Name
benzyltriethylammonium dichloroiodate
Quantity
480 mg
Type
reactant
Smiles
I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
113 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(CC(OC2=CC=C1)(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The flask was equipped with a water condenser
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
CH2Cl2 (10 mL) and 10% aqueous sodium bisulfite (10 ml) were added
WASH
Type
WASH
Details
the organic phase was washed with brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(CC(OC2=CC=C1I)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 171 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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